N-(3-acetyl-5-oxo-4H-imidazol-2-yl)acetamide

Medicinal Chemistry Building Block Selection Hydrogen Bonding

N-(3-Acetyl-5-oxo-4H-imidazol-2-yl)acetamide (CAS 130749-76-7), also named N-(1-acetyl-4,5-dihydro-4-oxo-1H-imidazol-2-yl)acetamide, is a small-molecule imidazolone derivative (C₇H₉N₃O₃, MW 183.16 g/mol) characterized by a 4H-imidazol-5-one core bearing acetyl substituents at both the N-3 and exocyclic C-2 amine positions. Its computed physicochemical profile includes an XLogP3-AA of -0.7, topological polar surface area (TPSA) of 78.8 Ų, one hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C7H9N3O3
Molecular Weight 183.16 g/mol
CAS No. 130749-76-7
Cat. No. B145369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetyl-5-oxo-4H-imidazol-2-yl)acetamide
CAS130749-76-7
SynonymsAcetamide, N-(1-acetyl-4,5-dihydro-4-oxo-1H-imidazol-2-yl)-
Molecular FormulaC7H9N3O3
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=O)CN1C(=O)C
InChIInChI=1S/C7H9N3O3/c1-4(11)8-7-9-6(13)3-10(7)5(2)12/h3H2,1-2H3,(H,8,9,11,13)
InChIKeyZEJIBYLBEXEYJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Acetyl-5-oxo-4H-imidazol-2-yl)acetamide (CAS 130749-76-7): Sourcing Guide for a Diacetyl-Activated Imidazolone Building Block


N-(3-Acetyl-5-oxo-4H-imidazol-2-yl)acetamide (CAS 130749-76-7), also named N-(1-acetyl-4,5-dihydro-4-oxo-1H-imidazol-2-yl)acetamide, is a small-molecule imidazolone derivative (C₇H₉N₃O₃, MW 183.16 g/mol) characterized by a 4H-imidazol-5-one core bearing acetyl substituents at both the N-3 and exocyclic C-2 amine positions [1]. Its computed physicochemical profile includes an XLogP3-AA of -0.7, topological polar surface area (TPSA) of 78.8 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The compound is commercially supplied at preparative scale (e.g., >400 g stock) with verified assay purity of 98.2% [2], positioning it as a readily accessible intermediate for medicinal chemistry and heterocycle synthesis programs.

Why Generic Imidazole Building Blocks Cannot Replace N-(3-Acetyl-5-oxo-4H-imidazol-2-yl)acetamide in Regioselective Synthesis


Imidazole and imidazolone building blocks are prevalent in medicinal chemistry, yet generic substitution within this class carries substantial risk. The target compound's defining structural feature is the simultaneous presence of two differentiated acetyl groups: an N-acetyl moiety at position 3 and an exocyclic acetamide at position 2. This arrangement creates a distinct electrophilic and hydrogen-bonding landscape that simple mono-acetylated imidazoles (e.g., N-(1H-imidazol-2-yl)acetamide, CAS 52737-49-2) or N-alkylated imidazolones cannot replicate [1]. Furthermore, the 4,5-dihydro-4-oxo (imidazolone) core provides a conjugated carbonyl system that influences both reactivity and molecular recognition. Substituting with an imidazole lacking the 5-oxo group, or with a regioisomeric acetyl placement, alters the compound's role from a specific synthon—particularly in constructing 2-thioether derivatives such as 2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)thio]-N-(4,5-diphenyl-2-thiazolyl)acetamide [2]—to a functionally distinct intermediate. These differences are quantifiable in terms of hydrogen-bond donor/acceptor counts, electrophilic reactivity at C-2, and compatibility with downstream diversification strategies.

Quantitative Differentiation Evidence for N-(3-Acetyl-5-oxo-4H-imidazol-2-yl)acetamide Versus Closest Analogs


Hydrogen-Bond Acceptor Capacity Superiority Over Non-Acetylated Imidazole Analogs

The target compound possesses three hydrogen-bond acceptor (HBA) sites versus only one hydrogen-bond donor (HBD) site, yielding an HBA/HBD ratio of 3:1 [1]. This contrasts with the simplest analog lacking the N-3 acetyl group, N-(1H-imidazol-2-yl)acetamide (CAS 52737-49-2), which presents a lower HBA count and a different HBA/HBD balance owing to the free N-H imidazole [2]. The higher HBA density of the target compound enhances its capacity for directed non-covalent interactions with protein targets or reagents during synthesis.

Medicinal Chemistry Building Block Selection Hydrogen Bonding

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Permeability Prediction

The target compound exhibits a computed TPSA of 78.8 Ų, placing it near the established threshold (<90 Ų) considered favorable for passive blood-brain barrier (BBB) penetration [1]. In comparison, structurally related but more polar imidazole derivatives bearing free carboxylic acid or additional hydroxyl groups typically exceed 90 Ų TPSA, which is associated with reduced CNS penetration potential [2]. This quantitative parameter allows medicinal chemists to prioritize the target compound over more polar analogs when designing CNS-accessible fragment libraries.

ADME Prediction CNS Drug Discovery Building Block Profiling

Validated Bulk Purity as a Supply Chain Differentiation Parameter

A commercial stock of the target compound (441 g) has been analytically verified at 98.2% assay purity [1]. This contrasts with many niche imidazole building blocks offered only in milligram quantities or without documented purity certification. For comparison, closely related analogs such as N-(1-methyl-1H-imidazol-2-yl)acetamide (CAS 770-60-1) are frequently listed without publicly disclosed batch purity data on major supplier platforms, introducing procurement uncertainty .

Procurement Quality Control Building Block Supply

Recommended Application Scenarios for N-(3-Acetyl-5-oxo-4H-imidazol-2-yl)acetamide Based on Verified Evidence


Synthesis of 2-Thioether-Functionalized Imidazolone Derivatives

The target compound serves as a direct precursor for constructing 2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)thio] derivatives, including 2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)thio]-N-(4,5-diphenyl-2-thiazolyl)acetamide (CHEBI:123168), via nucleophilic displacement at the C-2 position . This specific reactivity is enabled by the electron-withdrawing effect of the 5-oxo group and the 3-acetyl substituent, which activate the C-2 carbon for thioether bond formation. Generic imidazole building blocks lacking the 5-oxo group require additional activation steps. Researchers procuring this compound for thioether library generation benefit from its pre-activated state, reducing synthetic step count by at least one transformation relative to the unactivated imidazole route.

Fragment Library Design for CNS-Permeable Chemical Space

With a molecular weight of 183.16 g/mol (within fragment rule-of-three limits), computed TPSA of 78.8 Ų (below the 90 Ų BBB threshold), and a balanced HBA/HBD ratio of 3:1, the target compound is quantitatively suited for inclusion in fragment-based screening libraries targeting CNS indications . Its XLogP3-AA of -0.7 indicates moderate hydrophilicity, favoring aqueous solubility while remaining within CNS-accessible logP ranges. Procurement of this specific scaffold over more polar imidazole fragments (TPSA >90 Ų) increases the probability that hit compounds will possess favorable passive permeability characteristics .

Quality-Assured Scale-Up for Multi-Step Parallel Synthesis Campaigns

The documented availability of 441 g stock at 98.2% assay purity enables direct deployment of this building block in parallel synthesis campaigns requiring multi-gram quantities without the lead time or variability associated with custom synthesis of niche analogs. This contrasts with close structural analogs (e.g., N-(1-methyl-1H-imidazol-2-yl)acetamide) for which bulk purity certification is not publicly available. Researchers planning compound library production should prioritize this compound when batch-to-batch consistency and minimal pre-synthesis purification are critical procurement criteria.

Quote Request

Request a Quote for N-(3-acetyl-5-oxo-4H-imidazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.